molecular formula C12H16O4 B8653287 Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate

Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate

Cat. No.: B8653287
M. Wt: 224.25 g/mol
InChI Key: SVXWGCOSQACBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a hydroxymethyl group, and an isopropoxy group

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 3-(hydroxymethyl)-4-propan-2-yloxybenzoate

InChI

InChI=1S/C12H16O4/c1-8(2)16-11-5-4-9(12(14)15-3)6-10(11)7-13/h4-6,8,13H,7H2,1-3H3

InChI Key

SVXWGCOSQACBCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)OC)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate typically involves the esterification of 3-(hydroxymethyl)-4-isopropoxy-benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(hydroxymethyl)-4-isopropoxy-benzoic acid+methanolacid catalystMethyl 3-(hydroxymethyl)-4-isopropoxy-benzoate+water\text{3-(hydroxymethyl)-4-isopropoxy-benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(hydroxymethyl)-4-isopropoxy-benzoic acid+methanolacid catalyst​Methyl 3-(hydroxymethyl)-4-isopropoxy-benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The isopropoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 3-(carboxymethyl)-4-isopropoxy-benzoic acid.

    Reduction: 3-(hydroxymethyl)-4-isopropoxy-benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxymethyl and isopropoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(hydroxymethyl)-4-methoxy-benzoate
  • Methyl 3-(hydroxymethyl)-4-ethoxy-benzoate
  • Methyl 3-(hydroxymethyl)-4-butoxy-benzoate

Uniqueness

Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.